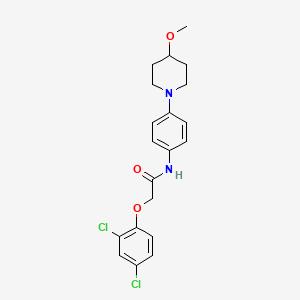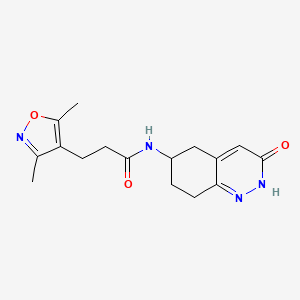![molecular formula C20H11BrN2OS B2698167 N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide CAS No. 536729-09-6](/img/structure/B2698167.png)
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
This compound belongs to the class of N-acyl-4-azatetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-enes. Researchers have explored its potential applications due to its unique structure and pharmacological properties . Let’s explore further!
11β-HSD1 Inhibition
Background: Glucocorticoids (GCs) are hormones that regulate inflammatory and immune responses, metabolism, cardiovascular homeostasis, and stress responses. The local concentration of GCs in peripheral tissues depends on intracellular metabolism by activating and deactivating enzymes. One such enzyme is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which catalyzes cortisol regeneration from its inactive form cortisone. Selective inhibition of 11β-HSD1 is crucial to avoid side effects of novel inhibitors .
Research Findings: Researchers have investigated derivatives of this compound for their inhibitory activity against human 11β-HSD1. Although some derivatives showed potent inhibitory activity, they exhibited low selectivity over the isoenzyme 11β-HSD2 and poor microsomal stability. Achieving selectivity against 11β-HSD1 remains a challenge in drug development .
a. Medicinal Chemistry: Investigate its interactions with other enzymes or receptors. Could it serve as a scaffold for designing novel drugs targeting different pathways?
b. Polycyclic Hydrocarbons: Explore its role in polycyclic aromatic hydrocarbon (PAH) chemistry. Does it participate in PAH reactions or exhibit unique reactivity patterns?
c. SAR Investigation: Conduct a structure-activity relationship (SAR) study. Modify the compound systematically and evaluate its effects on various biological targets.
Conclusion
Mecanismo De Acción
The mechanism of action of thiazole derivatives can vary greatly depending on their structure and the biological target they interact with . Unfortunately, the specific mechanism of action for “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide” is not available in the sources I have access to.
Direcciones Futuras
Thiazoles are a promising class of compounds for the development of new drugs due to their diverse biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, including potentially “N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide”, to explore their biological effects and potential therapeutic applications.
Propiedades
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2OS/c21-13-9-7-12(8-10-13)19(24)23-20-22-17-14-5-1-3-11-4-2-6-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTOACXLSUQQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-4-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

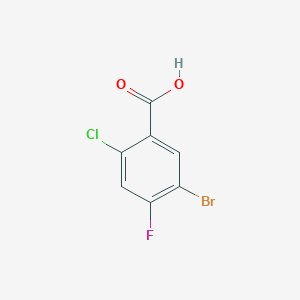
![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)
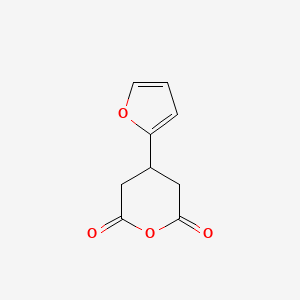

![1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2698090.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)
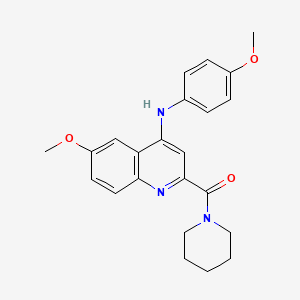

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698095.png)

